[3-(Trifluoromethyl)phenyl]urea
Description
Structure
3D Structure
Properties
IUPAC Name |
[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)5-2-1-3-6(4-5)13-7(12)14/h1-4H,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEIBEOBXKJAMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065355 | |
| Record name | [3-(Trifluoromethyl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13114-87-9 | |
| Record name | (3-Trifluoromethylphenyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13114-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (3-Trifluoromethylphenyl)urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013114879 | |
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| Record name | 13114-87-9 | |
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| Record name | Urea, N-[3-(trifluoromethyl)phenyl]- | |
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| Record name | [3-(Trifluoromethyl)phenyl]urea | |
| Source | EPA DSSTox | |
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| Record name | [3-(trifluoromethyl)phenyl]urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.749 | |
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| Record name | (3-TRIFLUOROMETHYLPHENYL)UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA3K6C5P54 | |
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Synthetic Methodologies and Strategic Chemical Derivatization of 3 Trifluoromethyl Phenyl Urea Scaffolds
Core Urea (B33335) Bond Formation Strategies
The formation of the urea bond is the cornerstone of synthesizing [3-(Trifluoromethyl)phenyl]urea and its derivatives. Two primary methods are widely employed: isocyanate-amine coupling and N,N'-carbonyldiimidazole (CDI)-mediated acyl-transfer.
Isocyanate-Amine Coupling Reactions
The reaction between an isocyanate and an amine is a classical and highly efficient method for forming urea linkages. nih.govresearchgate.net In the context of this compound synthesis, this typically involves the reaction of 3-(trifluoromethyl)phenyl isocyanate with an appropriate amine or, conversely, the reaction of 3-(trifluoromethyl)aniline (B124266) with a suitable isocyanate.
This method is often preferred for its high yields and the commercial availability of a wide range of isocyanate and amine building blocks. nih.govasianpubs.org The reaction is generally carried out in a suitable solvent, such as acetone (B3395972) or toluene, and often proceeds at room temperature or with gentle heating. asianpubs.orgprepchem.com For instance, the synthesis of diaryl ureas can be achieved by reacting a pyridyl amide with an isocyanate in acetone. asianpubs.org The reaction progress is typically monitored by thin-layer chromatography (TLC), and the product can often be isolated by simple filtration. asianpubs.org
A general representation of this reaction is the synthesis of N-phenyl-N'-[3-(trifluoromethyl)phenyl]urea, which would involve reacting 3-(trifluoromethyl)phenyl isocyanate with aniline (B41778).
| Reactant 1 | Reactant 2 | Product |
| 3-(Trifluoromethyl)phenyl isocyanate | Aniline | N-phenyl-N'-[3-(trifluoromethyl)phenyl]urea |
| 3-(Trifluoromethyl)aniline | Phenyl isocyanate | N-phenyl-N'-[3-(trifluoromethyl)phenyl]urea |
The versatility of this method allows for the synthesis of a vast array of this compound derivatives by simply varying the amine or isocyanate coupling partner.
N,N′-Carbonyldiimidazole-Mediated Acyl-Transfer Approaches
N,N'-Carbonyldiimidazole (CDI) serves as a safer and less toxic alternative to phosgene (B1210022) and its derivatives for the synthesis of ureas. nih.govwikipedia.org CDI is a solid, commercially available reagent that facilitates the formation of unsymmetrical ureas by activating an amine to form an intermediate imidazolide, which then reacts with a second amine to yield the desired urea. nih.govbiointerfaceresearch.com This two-step, one-pot procedure is highly efficient and avoids the need for an inert atmosphere in some cases. biointerfaceresearch.com
The reaction typically involves the initial reaction of an amine, such as 3-(trifluoromethyl)aniline, with CDI in a suitable solvent like dichloromethane (B109758) or tetrahydrofuran. biointerfaceresearch.comthepharmajournal.com This is followed by the in-situ addition of a second amine to the reaction mixture. biointerfaceresearch.com The use of CDI is particularly advantageous for preparing complex and biologically active ureas. nih.gov For example, it has been utilized in the synthesis of urea derivatives that act as potent enzyme inhibitors. nih.gov
| Step | Reactants | Intermediate/Product |
| 1 | 3-(Trifluoromethyl)aniline + N,N'-Carbonyldiimidazole | N-(3-(Trifluoromethyl)phenyl)imidazole-1-carboxamide |
| 2 | N-(3-(Trifluoromethyl)phenyl)imidazole-1-carboxamide + Amine (R-NH2) | This compound derivative |
This method offers a high degree of control and is compatible with a wide range of functional groups, making it a valuable tool in the synthesis of complex urea-containing molecules.
Functionalization of Aromatic and Alicyclic Moieties
The derivatization of the this compound scaffold often involves modifications to the aromatic or alicyclic portions of the molecule. This is typically achieved by synthesizing substituted precursor molecules that are then incorporated into the urea structure.
Synthesis of Substituted Aryl and Cyclohexylamine Precursors
Substituted anilines can be prepared through various classical and modern organic reactions, including nitration followed by reduction, and palladium-catalyzed cross-coupling reactions. organic-chemistry.org For instance, a substituted nitroarene can be reduced to the corresponding aniline, which can then be used in urea formation. nih.gov
The synthesis of substituted cyclohexylamines can be more complex. One common approach involves the reduction of the corresponding substituted anilines. Alternatively, functionalized cyclohexanones can undergo reductive amination to yield the desired cyclohexylamines. The synthesis of key intermediates like 3-(3-trifluoromethylphenyl)propanal, which can be a precursor to more complex side chains, has been achieved through methods like the Mizoroki–Heck cross-coupling reaction. nih.gov
O-Alkylation Reactions for Aryloxycyclohexyl Systems
A significant class of this compound derivatives features an aryloxycyclohexyl moiety. The synthesis of these compounds often involves an O-alkylation step to connect the aryl and cyclohexyl rings via an ether linkage. This reaction typically involves a substituted phenol (B47542) and a functionalized cyclohexyl derivative, often bearing a leaving group such as a halide or a sulfonate ester.
The Williamson ether synthesis is a common method employed for this purpose, where a phenoxide, generated by treating a phenol with a base, reacts with an alkyl halide. The specific conditions for these reactions, including the choice of base and solvent, are crucial for achieving high yields and minimizing side reactions.
Advanced Derivatization and Scaffold Hopping
Further diversification of the this compound scaffold can be achieved through advanced derivatization techniques and scaffold hopping strategies. These approaches aim to explore new chemical space and identify novel compounds with improved properties.
Advanced derivatization may involve reactions on the existing urea framework or the attached aromatic and alicyclic rings. For example, palladium-catalyzed cross-coupling reactions can be used to introduce new substituents onto the aryl rings of the urea derivative. organic-chemistry.org
Exploration of Alkyl Chain Length and Branching
The introduction of alkyl substituents on the urea nitrogen atoms is a common strategy to modulate the lipophilicity, solubility, and steric environment of the this compound core. The synthesis of these N-alkylated derivatives can be achieved through several established methods. A primary route involves the reaction of 3-(trifluoromethyl)phenyl isocyanate with a corresponding primary or secondary amine. Alternatively, direct alkylation of this compound can be performed, though this may yield a mixture of N- and N,N'-disubstituted products.
A notable example is the synthesis of N,N-Dimethyl-N′-[3-(trifluoromethyl)phenyl]urea, a known herbicide. nih.gov The structure-activity relationship (SAR) studies of related phenylurea derivatives have shown that the nature of the alkyl substituent significantly influences their biological activity. For instance, in a series of phenylurea derivatives designed as inhibitors of the fibroblast growth factor receptor 1 (FGFR1), variations in the length and cyclization of an alkyl linker were explored. It was observed that increasing the length of an alkyl chain can lead to a slight increase in cytotoxic activity. magtechjournal.com Conversely, introducing rigidity into the linker, for example by incorporating it into a cyclic urea, can sometimes result in a minor decrease in activity. magtechjournal.com These findings underscore the importance of systematic exploration of alkyl chain length and branching to optimize the desired properties of this compound derivatives.
Below is a table showcasing examples of N-alkylated this compound derivatives and their synthetic context.
| Compound Name | Alkyl Substituent(s) | Synthetic Method Context | Reference |
| N,N-Dimethyl-N′-[3-(trifluoromethyl)phenyl]urea | Two methyl groups | Reaction of 3-(trifluoromethyl)phenyl isocyanate with dimethylamine | nih.gov |
| 1-(5,5-bis(4-fluorophenyl)pentyl)-3-(3-(trifluoromethyl)phenyl)urea | 5,5-bis(4-fluorophenyl)pentyl | Reaction of 3-(trifluoromethyl)phenyl isocyanate with the corresponding amine | magtechjournal.com |
| 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea (analog) | (1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl and methyl | Optimization of a lead compound by modifying the phenylethyl segment and urea portion | nih.gov |
Incorporation of Heterocyclic Ring Systems (e.g., Pyrazolopyrimidine, Quinazoline)
Fusing or linking heterocyclic ring systems to the this compound scaffold is a powerful strategy to create molecules with significant biological activities, often by targeting specific enzymes or receptors. The pyrazolopyrimidine and quinazoline (B50416) ring systems, in particular, are prevalent in medicinal chemistry.
Pyrazolopyrimidine Derivatives: A series of novel diaryl urea pyrazolopyrimidine derivatives have been designed and synthesized, demonstrating potent antiproliferative activity. nih.gov These compounds were synthesized and evaluated for their ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.govnih.gov The synthesis typically involves the coupling of a suitable amine-functionalized pyrazolopyrimidine with a [3-(trifluoromethyl)phenyl] isocyanate. Molecular docking studies have shown that these hybrid molecules can effectively interact with key amino acid residues in the active site of VEGFR-2. nih.govnih.gov
Quinazoline Derivatives: Similarly, quinazoline-urea hybrids have been developed as potential therapeutic agents. For example, a series of 1-substituted-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea and thiourea (B124793) analogues have been synthesized. gsconlinepress.com These syntheses often start from 3-amino-2-phenylquinazolin-4(3H)-one, which is then reacted with the appropriate isocyanate, such as 3-(trifluoromethyl)phenyl isocyanate. rsc.org Other research has focused on creating quinazoline-urea derivatives as potential VEGFR-2 inhibitors, where an ethylthio bridge connects the quinazoline-4(3H)-one ring to the urea moiety. nih.gov The trifluoromethylphenyl group in these structures often plays a crucial role in the hydrophobic interactions within the target's binding site. nih.gov
The following table provides examples of this compound derivatives incorporating heterocyclic systems.
| Compound Name/Class | Heterocyclic System | Synthetic Approach | Biological Target/Activity | Reference |
| Diaryl urea pyrazolopyrimidine derivatives | Pyrazolopyrimidine | Coupling of amine-functionalized pyrazolopyrimidine with isocyanate | VEGFR-2 inhibitors, Antiproliferative | nih.govnih.gov |
| 1-(4-Oxo-2-phenylquinazolin-3(4H)-yl)-3-[3-(trifluoromethyl)phenyl]urea | Quinazoline | Reaction of 3-amino-2-phenylquinazolin-4(3H)-one with 3-(trifluoromethyl)phenyl isocyanate | Anticancer (targeting TACE) | gsconlinepress.comrsc.org |
| 1-(2-((7-Chloro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)ethyl)-3-(4-(trifluoromethyl)phenyl)urea | Quinazoline | S-alkylation of a quinazolinethione followed by reaction with isocyanate | VEGFR-2 inhibitors | nih.gov |
| N-Phenyl-4-(trifluoromethyl)quinazoline-2-amine derivatives | Quinazoline | Multi-step synthesis involving cyclization and coupling reactions | Antitumor | magtechjournal.com |
Bioisosteric Replacements (e.g., Thioureas, Squaramides)
Bioisosteric replacement is a key strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. For the urea functionality in this compound, thioureas and squaramides are common bioisosteres.
Thioureas: The replacement of the urea oxygen with a sulfur atom to form a thiourea can significantly alter the molecule's hydrogen bonding capabilities and electronic properties. The synthesis of [3-(trifluoromethyl)phenyl]thiourea derivatives is typically achieved by reacting 3-(trifluoromethyl)phenyl isothiocyanate with an appropriate amine. prepchem.commdpi.com For instance, a series of 1,3-disubstituted thiourea derivatives containing a 3-(trifluoromethyl)phenyl group have been synthesized and their coordination with copper(II) has been studied. mdpi.comnih.gov These thiourea ligands coordinate to the metal center through the thiocarbonyl sulfur and a deprotonated nitrogen atom. mdpi.comnih.gov
Squaramides: Squaramides are considered four-membered ring bioisosteres of ureas and are known for their ability to act as hydrogen bond donors. rsc.org The synthesis of N,N'-diarylsquaramides can be achieved through the condensation of anilines with squarate esters, often promoted by a Lewis acid catalyst like zinc trifluoromethanesulfonate. nih.gov A solid-phase synthesis of aryl-substituted squaramides has also been developed, allowing for the creation of diverse libraries of these compounds. nih.gov An example related to the target scaffold is 3-(benzylamino)-4-(4-(trifluoromethyl)phenyl)cyclobut-3-ene-1,2-dione, which was synthesized as part of a library of squaramide derivatives. nih.gov
The table below lists examples of bioisosteric replacements for this compound.
| Compound Class | Bioisosteric Group | Synthetic Precursor | Application/Study Context | Reference |
| [3-(Trifluoromethyl)phenyl]thiourea derivatives | Thiourea | 3-(Trifluoromethyl)phenyl isothiocyanate | Synthesis of metal complexes, Antimicrobial studies | prepchem.commdpi.comnih.gov |
| Aryl squaramide derivatives | Squaramide | Diethyl squarate and anilines | Solid-phase synthesis, Potential therapeutic agents | nih.govnih.gov |
| 3-(Benzylamino)-4-(4-(trifluoromethyl)phenyl)cyclobut-3-ene-1,2-dione | Squaramide | 3-Ethoxy-4-(4-(trifluoromethyl)phenyl)cyclobut-3-ene-1,2-dione | Solid-phase synthesis of squaramide libraries | nih.gov |
Catalytic Applications of Urea Derivatives
Urea and thiourea derivatives have emerged as powerful organocatalysts, capable of activating substrates through hydrogen bonding. The incorporation of electron-withdrawing groups, such as the trifluoromethylphenyl moiety, enhances the acidity of the N-H protons, making them more effective hydrogen bond donors.
Design and Synthesis of Urea-Based Organocatalysts
The design of effective urea-based organocatalysts often focuses on creating a rigid scaffold that pre-organizes the urea N-H groups for efficient substrate binding. A highly successful example is N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, also known as Schreiner's catalyst. rsc.org This catalyst features two trifluoromethyl groups on each phenyl ring, significantly increasing the acidity of the thiourea protons and its catalytic activity. rsc.orgresearchgate.net
While Schreiner's catalyst is a thiourea, the same design principles apply to urea-based catalysts. The synthesis of such catalysts generally involves the reaction of the corresponding aniline with phosgene or a phosgene equivalent to form an isocyanate, which is then reacted with another amine or aniline. For catalysts derived from this compound, 3-(trifluoromethyl)aniline would be a key starting material. The introduction of chiral auxiliaries to the urea scaffold can lead to the development of catalysts for asymmetric synthesis. For example, chiral thioureas derived from camphor (B46023) and bearing a 3,5-bis(trifluoromethyl)phenyl group have been synthesized and used as organocatalysts in stereoselective glycosylation reactions. nih.gov
The electron-withdrawing nature of the trifluoromethyl group is crucial for enhancing the catalytic activity. researchgate.net This has been demonstrated in various reactions where catalysts with more electron-deficient aryl groups show superior performance.
Mechanistic Insights into Catalytic Activity in Polymerization Reactions
Urea-based organocatalysts have shown significant promise in promoting polymerization reactions, particularly ring-opening polymerization (ROP). The mechanism of catalysis typically involves the activation of the monomer and/or the growing polymer chain end through hydrogen bonding.
In the context of ROP of cyclic esters, the urea catalyst can simultaneously activate the monomer's carbonyl group, making it more susceptible to nucleophilic attack, and the hydroxyl group of the initiator or the growing polymer chain, increasing its nucleophilicity. This dual activation mechanism leads to controlled polymerization and the formation of polymers with well-defined architectures.
While specific mechanistic studies on polymerization catalyzed directly by this compound are not extensively reported, research on related systems provides valuable insights. For instance, the copolymerization of ethylene (B1197577) with fluorinated monomers like 3,3,3-trifluoropropene (B1201522) (TFP) has been investigated using palladium phosphine-sulfonate catalysts. nih.gov Density functional theory (DFT) calculations in such systems help to understand the insertion pathways and the influence of the catalyst structure on the polymerization behavior. nih.gov Furthermore, studies on the supramolecular polymerization of bis-urea macrocycles have shown that urea-urea hydrogen bonding is a key driving force for self-assembly into well-defined polymeric structures. nih.gov These studies highlight the fundamental role of the urea functionality in directing polymerization processes, a principle that is applicable to the design of polymerization catalysts based on the this compound scaffold.
Pharmacological Characterization and Elucidation of Biological Target Engagement
Kinase Enzyme Modulation
[3-(Trifluoromethyl)phenyl]urea belongs to the diarylurea class of compounds, which has been identified as possessing kinase modulating properties. Research into structurally similar compounds suggests that the this compound moiety is a key pharmacophore contributing to these activities.
Heme Regulated Inhibitor (HRI) Kinase Activation
N,N'-diarylureas have been identified as direct activators of HRI kinase. nih.gov This activation is a specific interaction and does not globally affect other eIF2α kinases. nih.gov The activation of HRI by these compounds can inhibit tumor growth in vivo, suggesting a potential therapeutic avenue. nih.gov
A primary consequence of HRI activation is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α). nih.gov This event is a critical control point in protein synthesis, and its induction by HRI activators leads to a reduction in the formation of the ternary complex required for translation initiation. nih.gov Studies on N-phenyl,N′- (4-phenoxy)cyclohexylureas, which are structurally related to this compound, have demonstrated that these compounds induce eIF2α phosphorylation. nih.gov This phosphorylation is a key step in the cellular stress response.
The process of eIF2α phosphorylation is a well-established mechanism for regulating protein synthesis in response to various cellular stresses. nih.gov The ability of diarylurea compounds to specifically trigger this pathway through HRI activation highlights their potential as tools for studying and potentially manipulating these cellular processes.
The specificity of HRI activation by diarylurea compounds has been validated using cell-based reporter assays. nih.govnih.gov These assays often utilize a dual-luciferase system to measure the translational upregulation of stress-response genes like ATF4, which is a hallmark of eIF2α phosphorylation. nih.gov For instance, a firefly luciferase gene fused to the 5' UTR of ATF4 and a Renilla luciferase gene without this regulatory element can be used. An increase in the Firefly/Renilla luciferase ratio indicates a specific induction of the eIF2α phosphorylation pathway. nih.gov
Furthermore, cell proliferation assays in cells with and without HRI expression (via siRNA knockdown) have been employed to confirm that the observed anti-proliferative effects are indeed HRI-dependent. nih.gov The reduced efficacy of these compounds in HRI-knockdown cells provides strong evidence for their on-target activity. nih.gov
| Assay Type | Purpose | Typical Finding for Diarylureas |
| Dual-Luciferase Reporter Assay | To quantify the induction of eIF2α phosphorylation-dependent translation. | Increased ratio of reporter gene expression (e.g., Firefly/Renilla), indicating specific pathway activation. nih.gov |
| Cell Proliferation Assay (with HRI knockdown) | To determine the dependence of the compound's anti-proliferative effects on HRI. | Reduced anti-proliferative activity in HRI-knockdown cells compared to control cells. nih.gov |
| Western Blot | To directly measure the levels of phosphorylated eIF2α. | Increased levels of phosphorylated eIF2α upon treatment with the compound. |
FMS-like Tyrosine Kinase 3 (FLT3) Inhibition
The diarylurea scaffold is a known feature of many FLT3 inhibitors. nih.gov FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells.
Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. nih.govnih.gov While first-generation FLT3 inhibitors have shown clinical activity, the development of resistance, often through secondary mutations in the tyrosine kinase domain (TKD) such as D835Y and the "gatekeeper" mutation F691L, is a significant challenge. nih.govnih.gov
Research has focused on developing novel inhibitors that can overcome this resistance. While specific data for this compound is not available, studies on other diarylurea-based FLT3 inhibitors have demonstrated activity against these resistant mutants. For example, some novel inhibitors have shown the ability to inhibit the growth of cells expressing FLT3-ITD-D835Y and FLT3-ITD-F691L. nih.govnih.gov
| FLT3 Mutant | Significance in AML | Reported Activity of Diarylurea-based Inhibitors |
| FLT3-ITD | Common driver mutation associated with poor prognosis. nih.govnih.gov | Potent inhibition by various diarylurea compounds. nih.gov |
| FLT3-D835Y | Common resistance mutation in the tyrosine kinase domain. nih.gov | Some novel inhibitors retain activity against this mutant. nih.gov |
| FLT3-F691L | "Gatekeeper" resistance mutation. nih.gov | Development of inhibitors active against this mutation is an active area of research. nih.gov |
The inhibition of aberrant FLT3 signaling is a validated therapeutic strategy in AML. youtube.comyoutube.com The development of potent and selective FLT3 inhibitors, including those with a diarylurea structure, holds promise for improving outcomes for patients with FLT3-mutated AML. nih.gov The ability to overcome resistance mutations is a key goal in this field.
The relevance of this compound to psoriasis is less direct and is not based on its kinase-modulating activity. Urea (B33335) itself is a known keratolytic and moisturizing agent used in topical treatments for psoriasis to help soften and remove scales and reduce dryness. However, this is a general property of urea and is distinct from the specific pharmacological actions of this compound on intracellular signaling kinases. There is currently no scientific evidence to suggest that the HRI or FLT3 modulating activities of this compound have any therapeutic relevance in psoriasis.
Src Homology 2-containing Protein Tyrosine Phosphatase (SHP2) Inhibition
Src Homology 2-containing Protein Tyrosine Phosphatase (SHP2), a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical regulator of cell signaling. researchgate.netnih.gov It plays a pivotal role in cell survival, proliferation, and differentiation, primarily through the activation of the RAS-ERK signaling pathway. researchgate.netnih.gov SHP2 is also a key mediator in the programmed cell death 1 (PD-1) and B- and T-lymphocyte attenuator (BTLA) immune checkpoint pathways. researchgate.net Due to its function as an oncoprotein associated with various cancers and its potential as an immunomodulator, SHP2 has emerged as a significant therapeutic target. nih.govcapes.gov.br
Allosteric Inhibition Mechanisms
Recent research has led to the discovery of allosteric inhibitors of SHP2, which function by stabilizing the enzyme in an auto-inhibited conformation. researchgate.netnih.gov One such inhibitor, SHP099, binds to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains. nih.govelsevierpure.com This binding locks the enzyme in an inactive state, preventing its catalytic activity through an allosteric mechanism. nih.gov
The wild-type SHP2 enzyme exists in an equilibrium between a closed, inactive state and an open, active state. brandeis.edu Allosteric inhibitors like SHP099 selectively bind to the closed conformation, shifting the equilibrium towards the inactive state and thereby reducing the population of active enzyme. brandeis.edu This mechanism has been elucidated through techniques such as X-ray crystallography and NMR spectroscopy. brandeis.edunih.gov Further studies have identified a second, distinct allosteric site in a cleft at the interface of the N-terminal SH2 and PTP domains, opening possibilities for dual allosteric inhibition. elsevierpure.com
Anti-Colon Cancer and Immunomodulatory Effects
Phenylurea-based compounds have been identified as novel inhibitors of SHP2 with significant potential in treating colon cancer. nih.gov One promising inhibitor, designated A8, has demonstrated potent antiproliferative activity against colorectal cancer (CRC) cell lines that are resistant to other SHP2 inhibitors like SHP099 and TNO155. nih.gov This suggests that these novel phenylurea compounds may overcome existing resistance mechanisms.
In addition to its direct anti-tumor effects, SHP2 inhibition has been shown to have immunomodulatory functions. researchgate.netnih.gov Targeting SHP2 with allosteric inhibitors can promote anti-tumor immunity by enhancing the cytotoxic function of T cells. researchgate.net The inhibitor A8 has been shown to rescue PD-L1-mediated immunosuppression and activate immunomodulatory effects within the tumor microenvironment in a mouse model of colon cancer. nih.gov This dual action of directly inhibiting cancer cell growth and stimulating an anti-tumor immune response makes SHP2 inhibitors a promising therapeutic strategy for colorectal cancer. nih.govnih.gov
| Inhibitor | Target | Effect | Significance |
| Phenylurea derivatives (e.g., A8) | SHP2 | Allosteric inhibition | Overcomes resistance to other SHP2 inhibitors in colon cancer cells. |
| Phenylurea derivatives (e.g., A8) | SHP2 | Immunomodulation | Rescues PD-L1 mediated immunosuppression and enhances anti-tumor immunity. |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. nih.govnih.gov The binding of its ligand, VEGF, activates VEGFR2, initiating downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, all of which are essential for tumor growth and metastasis. nih.govmdpi.com Consequently, inhibiting VEGFR2 is a well-established strategy in cancer therapy. nih.gov
Anti-Angiogenic Activity in Oncological Models
Derivatives of this compound have been investigated as inhibitors of VEGFR2, demonstrating significant anti-angiogenic properties. For instance, the compound QDAU5, which incorporates the this compound moiety, has been identified as a potent inhibitor of multiple receptor tyrosine kinases, including VEGFR2. nih.gov It has shown the ability to significantly suppress the viability of endothelial cells (EA.hy926) and the proliferation of various cancer cell lines. nih.gov
Another urea derivative, VH02, was designed as a selective VEGFR2 inhibitor. mdpi.com Studies have shown that VH02 effectively inhibits VEGF-induced phosphorylation of VEGFR2 and the downstream signaling protein Akt in human umbilical vein endothelial cells (HUVECs). mdpi.com This inhibition of the VEGFR2 signaling pathway disrupts multiple steps in the angiogenic process, including endothelial cell viability, migration, adhesion, and the formation of capillary-like tube structures. mdpi.com In vivo studies using a Matrigel plug assay in mice confirmed the anti-angiogenic effect of VH02, showing a reduction in vascular density. mdpi.com These findings highlight the potential of this compound-containing compounds as anti-angiogenic agents for cancer therapy. mdpi.com
| Compound | Model | Primary Finding | Mechanism of Action |
| QDAU5 | In vitro (Cancer cell lines, EA.hy926) | Suppressed viability of endothelial cells and proliferation of cancer cells. | Inhibition of multiple receptor tyrosine kinases, including VEGFR2. nih.gov |
| VH02 | In vitro (HUVECs) & In vivo (Mouse Matrigel plug) | Inhibited multiple steps of angiogenesis and reduced vascular density. | Direct inhibition of VEGFR2 phosphorylation and downstream Akt signaling. mdpi.com |
Inositol-Requiring Enzyme 1 Alpha (IRE1α) RNase Activity Modulation
Inositol-requiring enzyme 1 alpha (IRE1α) is a critical sensor of endoplasmic reticulum (ER) stress and a key component of the unfolded protein response (UPR). nih.govnumberanalytics.com The UPR is a cellular signaling network activated by the accumulation of unfolded or misfolded proteins in the ER. numberanalytics.comnih.gov IRE1α possesses both kinase and endoribonuclease (RNase) activity. nih.gov Upon activation by ER stress, IRE1α's RNase domain initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor that upregulates genes involved in restoring ER homeostasis. nih.govucsf.edu
Impact on Unfolded Protein Response (UPR) Signaling
Compounds containing the this compound structure have been developed as modulators of IRE1α's RNase activity. One such compound, KIRA8, acts as a kinase-inhibitory RNase attenuator (KIRA). nih.gov It binds to the ATP-binding site of IRE1α's kinase domain, allosterically inhibiting its RNase activity. nih.govnih.gov This inhibition prevents the splicing of XBP1 mRNA and the subsequent adaptive UPR transcriptional program. nih.govnih.gov
The modulation of IRE1α activity has significant implications for cell fate under ER stress. While the adaptive UPR signaling initiated by moderate IRE1α activity promotes cell survival, sustained or hyper-activation of IRE1α can lead to apoptosis through a process called Regulated IRE1α-Dependent Decay (RIDD), where it degrades a broader range of ER-localized mRNAs. nih.govucsf.edu By inhibiting IRE1α's RNase activity, compounds like KIRA8 can prevent this switch to a pro-apoptotic state. This has been demonstrated to be beneficial in models of autoimmune diabetes, where inhibiting the ABL-IRE1α axis spared pancreatic β-cells from ER stress-induced apoptosis. nih.gov The ability to modulate the UPR through targeted inhibition of IRE1α RNase activity represents a promising therapeutic strategy for diseases characterized by excessive ER stress. nih.gov
| Modulator | Target | Mechanism | Effect on UPR |
| KIRA8 | IRE1α RNase activity | Allosteric inhibition via binding to the kinase domain. nih.govnih.gov | Attenuates RNase activity, preventing XBP1 splicing and the pro-apoptotic RIDD pathway. nih.govnih.gov |
Relevance in ER Stress-Associated Diseases (e.g., Diabetes, Fibrotic Diseases)
Endoplasmic reticulum (ER) stress is a cellular condition arising from the accumulation of unfolded or misfolded proteins in the ER lumen. This activates the unfolded protein response (UPR), a signaling network aimed at restoring ER homeostasis. However, chronic or unresolved ER stress can lead to cellular dysfunction and apoptosis, contributing to the pathogenesis of various diseases, including diabetes and fibrotic diseases. nih.govresearchgate.net
In the context of diabetes , ER stress is implicated in pancreatic β-cell dysfunction and death, as well as in the development of insulin (B600854) resistance in peripheral tissues. nih.gov The high demand for insulin production in a state of hyperglycemia can overwhelm the ER's folding capacity, leading to ER stress.
Fibrotic diseases , characterized by the excessive accumulation of extracellular matrix proteins, also have a strong link to ER stress. In organs like the kidneys, liver, and lungs, ER stress in resident cells can trigger pro-fibrotic signaling pathways. For instance, in diabetic nephropathy, a form of fibrotic kidney disease, hyperglycemia can induce ER stress in renal cells, contributing to fibrosis.
Multikinase Inhibitor Profiling and Polypharmacological Assessment
Protein kinases are crucial regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of kinase inhibitors is, therefore, a major focus of drug discovery. The urea hinge-binding motif is a well-established scaffold in the design of kinase inhibitors, known to form key hydrogen bonds within the ATP-binding site of many kinases. researchgate.net
Although a specific multikinase inhibitor profile for this compound is not publicly documented, the structural alerts within the molecule suggest a potential for kinase inhibitory activity. The bis-aryl urea structure, in particular, is a known pharmacophore for inhibitors of kinases such as Raf-1 and p38. researchgate.net
Research into structurally related compounds provides insights into the potential targets of this compound. For instance, a series of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-(amino)pyridin-3-yl)ureas were identified as potent inhibitors of Kinase Insert Domain-containing Receptor (KDR), also known as VEGFR2, a key mediator of angiogenesis. nih.gov The IC50 value for a lead compound from this series was 0.0689 µM, demonstrating the potential of the trifluoromethylphenyl urea scaffold to target this important kinase. nih.gov
Table 1: Kinase Inhibitory Activity of a Structurally Related Phenylurea Derivative
| Compound | Target Kinase | IC50 (µM) |
| 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl) amino)pyridin-3-yl)urea | KDR (VEGFR2) | 0.0689 nih.gov |
This table presents data for a structurally related compound to illustrate the potential of the trifluoromethylphenyl urea scaffold as a kinase inhibitor. Data for this compound itself is not available.
Ion Channel Modulation
Ion channels are integral membrane proteins that control the flow of ions across cellular membranes, playing fundamental roles in cellular excitability, signaling, and transport processes. Modulation of ion channel activity is a key mechanism of action for many therapeutic agents.
Effects on Chloride Conductance and Non-selective Cation Channel Activity
Specific data on the effects of this compound on chloride conductance and non-selective cation channel activity is not available in the published literature. However, the general class of urea-containing compounds has been investigated for various biological activities, and some have been shown to modulate ion channel function.
For example, the activity of non-selective cation channels in the inner medullary collecting duct (IMCD) cells is modulated by various factors, including intracellular ATP and calcium. nih.gov These channels are involved in cellular volume regulation. While a direct link to this compound has not been established, the potential for small molecules to influence such channels is an area of active research.
Furthermore, transient receptor potential canonical (TRPC) channels, which are non-selective cation channels, can be modulated by G-protein coupled receptor (GPCR) signaling pathways. nih.gov Given that many drugs exert their effects through GPCRs, it is conceivable that a compound like this compound could indirectly influence TRPC channel activity, although this remains speculative without direct experimental evidence.
Mechanistic Investigations and Cellular Pathway Analysis
Molecular Basis of Ligand-Target Interactions
The interaction of a ligand with its biological target is the foundational event that triggers a cascade of cellular responses. For diaryl ureas, including [3-(Trifluoromethyl)phenyl]urea, the nature of these interactions is complex and pivotal to their biological activity.
The molecular recognition of diaryl ureas by their target proteins is a multifaceted process. The urea (B33335) functional group itself is a key contributor, acting as both a hydrogen bond donor and acceptor, which allows for specific, directional interactions within a protein's binding pocket. mdpi.com
Research into diaryl ureas with aromatic side groups, such as the trifluoromethylphenyl group, reveals that these moieties significantly enhance binding affinity and specificity. mdpi.com They achieve this by expanding the compound's interaction footprint within hydrophobic regions of the protein. The primary forces at play are nonbonded π interactions, predominantly CH-π and π–π stacking, which work in synergy with hydrogen bonds. mdpi.com These interactions are crucial for achieving high binding affinity and specificity. On average, diaryl ureas with aromatic groups form approximately 35.9 nonbonded interactions with their protein targets, a significant portion of which are π interactions. mdpi.com
While specific crystallographic data for this compound bound to a target is not detailed in the provided results, the general principles of diaryl urea binding provide a strong framework for understanding its likely interactions. The trifluoromethyl group, being strongly electron-withdrawing, would influence the electronic properties of the phenyl ring, potentially modulating the strength of π-stacking and other non-covalent interactions.
| Interaction Type | Average Occurrences per Complex (Aromatic Diaryl Ureas) | Percentage of Complexes Showing Interaction | Contributing Moiety |
|---|---|---|---|
| Nonbonded π Interactions | 20.4 | Not Specified | Diaryl urea moiety |
| NH-π Interactions | 2.8 | 98% | Urea nitrogen and aromatic residues |
| Hydrogen Bonding | Synergistic with π interactions | Not Specified | Urea carbonyl and amine groups |
The mode of action, whether allosteric or competitive, defines how a compound modulates protein function. ATP-competitive inhibitors bind to the same site as ATP, directly blocking the kinase's catalytic activity. In contrast, allosteric inhibitors bind to a different site, inducing conformational changes that alter the protein's function. nih.govnih.gov
Studies on closely related N-phenyl,N′-cyclohexylurea derivatives, which share the core structure of this compound, have shown that these compounds can act as activators of the Heme-Regulated Inhibitor (HRI) kinase. nih.gov Activation of a kinase is often indicative of an allosteric mechanism, as it involves inducing a functional conformational state rather than blocking a binding site. This suggests that this compound may also function through an allosteric mechanism, though direct evidence for this specific compound is pending. Allosteric inhibition presents a promising therapeutic strategy, as it can offer greater selectivity and a more modulated response compared to ATP-competitive inhibition. nih.gov
Downstream Cellular Signaling Cascades
The binding of this compound to its target(s) initiates a series of downstream events that impact fundamental cellular processes.
A key pathway influenced by derivatives of this compound is the Integrated Stress Response (ISR). nih.gov As mentioned, related urea compounds activate the HRI kinase. nih.gov Activated HRI phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). nih.gov This phosphorylation event inhibits the function of the eIF2 complex, leading to a global reduction in protein synthesis initiation. nih.gov
This translational arrest triggers the formation of stress granules (SGs), which are dense cytoplasmic aggregates of stalled messenger ribonucleoproteins (mRNPs). nih.govmdpi.com SGs are dynamic structures that serve as sorting and processing sites for mRNAs during cellular stress, playing a role in determining whether an mRNA is stored, degraded, or re-initiates translation upon stress resolution. nih.gov The ability to induce stress granule formation via HRI activation is a significant mechanistic action of this class of compounds. nih.govrsc.org
| Upstream Event | Key Molecular Player | Immediate Effect | Downstream Cellular Outcome |
|---|---|---|---|
| Ligand Binding (e.g., Urea derivative) | HRI Kinase | Activation of HRI | Phosphorylation of eIF2α |
| HRI Activation | eIF2α | Phosphorylation at Ser51 | Inhibition of global protein translation initiation |
| Translational Arrest | Stalled mRNPs | Aggregation of mRNA and proteins | Formation of Stress Granules |
The impact of urea compounds extends to the regulation of cell fate, including proliferation, cell cycle, and apoptosis. High concentrations of urea have been demonstrated to reduce the number of viable cells by inducing both cell cycle arrest and programmed cell death (apoptosis). nih.gov
Specifically, treatment with urea can cause a significant increase in the proportion of cells in the G2/M phase of the cell cycle within hours. nih.gov It also slows the transit of cells through the S phase. nih.gov This cell cycle delay is often a precursor to apoptosis. The induction of apoptosis by urea compounds is confirmed by morphological changes, the appearance of a subdiploid DNA peak in flow cytometry, and the activation of key executioner enzymes like caspase-3. nih.gov In some contexts, hyperammonemia, which disrupts the urea cycle, has been linked to an arrest of liver cells in the S phase, leading to apoptosis and an alteration in the levels of cyclins A and D1. nih.gov While these studies use urea in a different context, they establish a clear link between urea-related stress and the machinery of cell cycle control and apoptosis.
The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T-cell activation and tolerance. nih.govresearchgate.net Tumor cells often exploit this pathway to evade the host immune system by overexpressing PD-L1, which binds to PD-1 on T-cells and inhibits their anti-tumor activity. youtube.com
Currently, based on the available search results, there is no direct evidence linking this compound to the modulation of the PD-1/PD-L1 immune checkpoint pathway. Research in this specific area is limited, and it remains an open question whether this compound or its derivatives have any activity related to immune surveillance.
Autophagy Pathway Crosstalk
The Unfolded Protein Response (UPR) is a crucial signaling network activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). This stress response is intricately linked with autophagy, a cellular degradation process. The UPR can initiate autophagy as a pro-survival mechanism to eliminate protein aggregates and damaged organelles. This crosstalk is essential for maintaining cellular proteostasis.
While direct and extensive research on the specific role of this compound in autophagy crosstalk is still emerging, its known interactions with the UPR provide a basis for understanding its potential influence. Phenylurea compounds, a class to which this compound belongs, have been identified as modulators of UPR pathways. For instance, certain substituted ureas can activate the Heme-Regulated Inhibitor (HRI) kinase, which leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This event is a key component of the Integrated Stress Response (ISR) and a point of convergence with the PERK arm of the UPR. Activation of the PERK pathway is a known trigger for autophagy.
Furthermore, derivatives of this compound have been investigated as inhibitors of the inositol-requiring enzyme 1α (IRE1α), another primary sensor of the UPR. The modulation of IRE1α activity can influence the balance of UPR signaling, which in turn can impact the induction of autophagy. The interplay between the different branches of the UPR and their collective influence on autophagy is a complex regulatory network that is likely affected by compounds targeting these pathways.
Table 1: Research Findings on the Crosstalk between UPR and Autophagy
| UPR Branch | Key Mediator | Role in Autophagy Initiation | Potential Influence of this compound Derivatives |
| PERK | p-eIF2α, ATF4 | Activation of PERK leads to the transcriptional upregulation of autophagy-related genes (ATGs). | Phenylurea compounds can activate HRI, leading to eIF2α phosphorylation, potentially mimicking PERK activation and inducing autophagy. |
| IRE1α | XBP1s, JNK | IRE1α signaling can either promote or inhibit autophagy depending on the cellular context and the duration of stress. | Derivatives have been shown to inhibit IRE1α, which could modulate the autophagic response to ER stress. |
| ATF6 | ATF6α (p50) | Processed ATF6α can upregulate the expression of chaperones and ERAD components, indirectly influencing the protein load and the need for autophagy. | The direct impact of this compound on ATF6-mediated autophagy is not yet well-defined. |
Impact on Cellular Homeostasis and Stress Responses
Endoplasmic Reticulum Homeostasis and UPR Adaptive/Apoptotic Branches
The UPR plays a dual role in cellular fate. Under acute or mild ER stress, the UPR activates adaptive pathways to restore homeostasis. This involves increasing the protein folding capacity of the ER, enhancing ER-associated degradation (ERAD) of misfolded proteins, and transiently attenuating protein synthesis. However, under chronic or severe ER stress, the UPR can switch to a pro-apoptotic program to eliminate damaged cells.
Compounds that modulate the UPR, such as derivatives of this compound, can influence this critical life-or-death decision. By inhibiting the IRE1α pathway, these compounds can alter the cellular response to ER stress. The IRE1α pathway, through the splicing of XBP1 mRNA, is a major driver of the adaptive response by upregulating genes involved in protein folding and degradation. google.com However, sustained IRE1α signaling can also contribute to apoptosis through the activation of JNK and the degradation of specific mRNAs via Regulated IRE1-Dependent Decay (RIDD).
Table 2: Research Findings on the Impact of UPR Modulation on Cellular Fate
| UPR Branch | Adaptive Response | Apoptotic Response | Potential Effect of this compound Derivatives |
| IRE1α | XBP1s-mediated upregulation of chaperones and ERAD components. | JNK activation, RIDD-mediated degradation of pro-survival mRNAs. | Inhibition may attenuate both adaptive and apoptotic signaling from this branch, shifting the balance of the overall UPR. |
| PERK | eIF2α-mediated translational attenuation, ATF4-mediated expression of adaptive genes. | CHOP-mediated upregulation of pro-apoptotic genes. | Phenylurea-induced eIF2α phosphorylation could initially be adaptive but may lead to apoptosis if prolonged. |
| ATF6 | Upregulation of ER chaperones and XBP1 transcription. | Can contribute to apoptosis under severe stress. | The specific modulatory effects on the adaptive vs. apoptotic output of ATF6 are not well characterized. |
Protein Quality Control Systems
The maintenance of a functional proteome is ensured by a complex network of protein quality control (PQC) systems. The UPR is a central component of this network, working in concert with molecular chaperones and protein degradation machinery to identify and eliminate misfolded or aggregated proteins. A key arm of the PQC system is ER-associated degradation (ERAD), a process that targets terminally misfolded proteins in the ER for ubiquitination and subsequent degradation by the proteasome in the cytoplasm.
The activation of the UPR, particularly the IRE1α-XBP1 and ATF6 pathways, leads to the transcriptional upregulation of numerous ERAD components, thereby enhancing the cell's capacity to clear aberrant proteins. By modulating the UPR, compounds like this compound and its derivatives can consequently impact the efficiency of the ERAD process. Inhibition of IRE1α, for example, might be expected to reduce the upregulation of certain ERAD components that are dependent on XBP1s. This could potentially lead to an accumulation of misfolded proteins if the cell is under significant ER stress.
Table 3: Research Findings on the Link between UPR and Protein Quality Control
| PQC Component | Regulation by UPR | Potential Influence of this compound Derivatives |
| ER Chaperones (e.g., BiP, GRP94) | Upregulated by all three UPR branches (IRE1, PERK, ATF6). | Modulation of UPR branches would directly impact chaperone levels. |
| ERAD Machinery | Key components are transcriptionally upregulated by XBP1s and ATF6. | Inhibition of IRE1α could decrease the expression of XBP1s-dependent ERAD components. |
| Proteasome | The degradation of ubiquitinated proteins is the final step of ERAD. | No direct evidence of impact on proteasome activity, but modulation of UPR affects the substrate flow to the proteasome. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Modification of Phenyl and Cyclohexyl Substituents
The exploration of bioisosteric replacements and substituent effects on the phenyl and cyclohexyl rings of analogous urea (B33335) compounds provides a foundational understanding of the SAR. These modifications can dramatically alter a compound's efficacy and selectivity.
Influence of Electronic and Steric Properties on Biological Potency
The biological activity of phenylurea derivatives is profoundly influenced by the electronic and steric nature of substituents on the phenyl ring. Studies on various series of phenylurea compounds have demonstrated that both electron-donating and electron-withdrawing groups can modulate potency, and the optimal electronic nature is often target-dependent.
For instance, in a series of phenyl urea derivatives developed as inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), the introduction of electron-withdrawing groups at the para-position of the phenyl ring was found to be beneficial for inhibitory activity. researchgate.net This suggests that a more polarized urea N-H bond enhances the hydrogen bonding interactions with the target enzyme. Conversely, the presence of bulky substituents can be detrimental to activity, indicating that the binding pocket has specific steric limitations. The loss of activity with the introduction of an isopropyl group at the para-position in one study highlights this steric constraint. researchgate.net
The substitution pattern on the phenyl ring plays a crucial role in determining the cytotoxic activity of certain analogs. For some anticancer compounds, a mono-substitution with an electron-withdrawing group at the meta-position, such as in [3-(Trifluoromethyl)phenyl]urea, is favored. evotec.com
Table 1: Illustrative Structure-Activity Relationship of Phenyl-Substituted Urea Analogs Note: The data in this table is representative and compiled from various studies on phenylurea derivatives to illustrate general SAR principles.
| Substituent (R) | Position | Electronic Effect | Steric Hindrance | Relative Biological Potency |
|---|---|---|---|---|
| -H | - | Neutral | Low | Baseline |
| -CH3 | para | Electron-donating | Low | Moderate |
| -OCH3 | para | Electron-donating | Moderate | Variable |
| -Cl | para | Electron-withdrawing | Low | High |
| -CF3 | meta | Strong electron-withdrawing | Moderate | High |
| -NO2 | para | Strong electron-withdrawing | Moderate | Very High |
| -isopropyl | para | Electron-donating | High | Low |
Positional Isomerism Effects on Target Affinity and Selectivity
The position of a substituent on the phenyl ring can have a dramatic impact on target affinity and selectivity. This is often due to the specific topology of the receptor's binding site, where a substituent at one position may form a favorable interaction, while at another position, it may cause a steric clash or an unfavorable electronic interaction.
In studies of IDO1 inhibitors, a strong preference for para-substitution on the peripheral phenyl ring was observed. researchgate.net Ortho- and meta-substituted analogs generally showed reduced or no activity, suggesting that the binding pocket optimally accommodates substituents at the para-position. This highlights the directional nature of the binding interactions.
For some quinoxaline (B1680401) urea analogs, substitutions at various positions on the phenyl ring were generally well-tolerated, suggesting a more accommodating binding pocket for that particular target. springernature.com However, even in such cases, specific positional isomers can lead to significant improvements in activity. For example, replacing an electron-donating group at the meta-position with a trifluoromethyl group at the same position resulted in enhanced inhibitory activity. springernature.com
Table 2: Effect of Positional Isomerism of a Trifluoromethyl Group on Biological Activity Note: This table is a hypothetical representation based on general principles of positional isomerism effects, as direct comparative data for this compound across multiple targets is not readily available.
| Compound | CF3 Position | Relative Target Affinity | Relative Selectivity |
|---|---|---|---|
| [2-(Trifluoromethyl)phenyl]urea | ortho | Low | Variable |
| This compound | meta | High | High |
Role of the Trifluoromethyl Moiety
The trifluoromethyl (CF3) group is a cornerstone in modern medicinal chemistry due to its unique electronic and steric properties, which can significantly enhance the pharmacological profile of a drug candidate.
Impact on Compound Lipophilicity, Permeability, and Metabolic Stability
A key advantage of incorporating a CF3 group is its ability to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. nih.gov This can block a potential site of metabolism, thereby increasing the half-life of the compound in the body. For instance, replacing a metabolically labile methyl group with a CF3 group has been shown to protect the entire molecule from microsomal metabolism at other sites as well, a phenomenon described as a "global protective effect". nih.gov
Table 3: Physicochemical and Pharmacokinetic Properties Influenced by the Trifluoromethyl Group Note: The values in this table are illustrative and represent typical effects observed when a methyl group is replaced by a trifluoromethyl group on an aromatic ring.
| Property | -CH3 Analog | -CF3 Analog | General Impact of CF3 Group |
|---|---|---|---|
| LogP (Lipophilicity) | Lower | Higher | Increased lipophilicity |
| Metabolic Stability (% remaining after incubation with liver microsomes) | Lower | Higher | Increased metabolic stability |
| Caco-2 Permeability (Papp) | Variable | Variable | Can increase or decrease depending on transporter interactions |
Electronic Contributions to Receptor Binding Affinity
The strong electron-withdrawing nature of the trifluoromethyl group significantly alters the electronic distribution of the phenyl ring to which it is attached. This electronic perturbation can have a profound impact on receptor binding affinity. The CF3 group can engage in various non-covalent interactions, including dipole-dipole, ion-dipole, and halogen bonds, with amino acid residues in the binding pocket of a protein.
Furthermore, the introduction of a CF3 group can modulate the pKa of nearby functional groups, such as the urea N-H protons. By increasing the acidity of these protons, the CF3 group can enhance the strength of hydrogen bonds with hydrogen bond acceptors in the receptor, leading to a tighter binding interaction. This enhanced hydrogen bonding capability is often a key factor in the improved potency of trifluoromethyl-containing drugs.
Conformational Analysis and Urea Linker Dynamics
The three-dimensional shape of a molecule is critical for its biological activity. The urea linker in this compound, while seemingly simple, possesses significant conformational flexibility that influences how the molecule presents its substituent groups to a biological target.
Computational studies and experimental techniques like NMR have shown that the urea moiety can adopt different conformations, primarily described by the torsion angles around the C-N bonds. researchgate.net For N-aryl-N'-alkyl ureas, both cis and trans conformations with respect to the carbonyl group are possible, and the energy barrier for rotation around the C-N bonds is relatively low. springernature.com The preferred conformation in solution and in the bound state is a result of a complex interplay of intramolecular and intermolecular forces, including hydrogen bonding and steric interactions.
In diaryl ureas, the two aryl rings can adopt various orientations relative to each other. The presence of substituents on the phenyl rings can influence these conformational preferences. For instance, bulky ortho-substituents can force the rings to adopt a non-planar conformation. nih.gov The dynamics of the urea linker allow the molecule to adapt its shape to fit into a specific binding pocket, a process often referred to as "induced fit." Understanding these conformational dynamics is crucial for the rational design of more potent and selective analogs.
Flexibility of the Urea Backbone and Its Implications for Binding
Research on phenylurea, the parent compound of this compound, provides valuable insights into the rotational barriers of the urea backbone. Computational studies have determined the potential energy surfaces for rotation around the key bonds. The rotation about the C(sp²)-N bond in phenylurea is somewhat more hindered than in unsubstituted urea, with a calculated rotational barrier of approximately 8.6-9.4 kcal/mol. nih.gov The presence of the phenyl group introduces steric and electronic factors that influence this barrier.
For N,N'-diaryl ureas, the planarity of the central urea unit is a key determinant of its interaction capabilities. These molecules typically adopt a trans-trans conformation in the solid state and in solution, which is favorable for forming intermolecular hydrogen bonds. nih.gov This planarity allows the urea to act as both a hydrogen bond donor (through the N-H groups) and a hydrogen bond acceptor (through the carbonyl oxygen), facilitating strong and directional interactions with protein residues. nih.gov
The introduction of a trifluoromethyl (CF₃) group at the meta-position of the phenyl ring in this compound has significant implications for the flexibility and conformational preferences of the urea backbone. The CF₃ group is a strong electron-withdrawing group, which can influence the electron density distribution across the urea moiety and affect the partial double-bond character of the C-N bonds. Furthermore, the steric bulk of the CF₃ group can create rotational barriers and favor specific torsional angles to minimize steric hindrance.
In the crystal structure of a related compound, N,N-Dimethyl-N′-[3-(trifluoromethyl)phenyl]urea, the molecular packing is stabilized by a combination of intermolecular and intramolecular hydrogen bonds. nih.gov This suggests that even with the substitution, the fundamental hydrogen bonding capabilities of the urea backbone are retained and play a crucial role in its solid-state conformation.
| Parameter | Phenylurea | N,N-Dimethyl-N′-[3-(trifluoromethyl)phenyl]urea | Implication of CF₃ Group |
| Preferred Conformation | trans isomer in a syn geometry (lowest energy) nih.gov | Planar urea moiety with specific torsional angles influenced by crystal packing nih.gov | The CF₃ group can influence the rotational barrier and favor specific conformers to minimize steric and electronic repulsion. |
| Rotational Barrier (C-N bond) | ~8.6-9.4 kcal/mol nih.gov | Expected to be similar or slightly higher due to electronic effects of the CF₃ group. | The electron-withdrawing nature of the CF₃ group can alter the partial double-bond character of the C-N bonds, potentially affecting the rotational barrier. |
| Key Interactions | Hydrogen bonding (N-H donors, C=O acceptor), π-π stacking. nih.gov | Intermolecular N-H···O hydrogen bonds, intramolecular C-H···O interactions. nih.gov | The CF₃ group can participate in non-classical interactions, such as fluorine-protein contacts, adding to the binding affinity. |
Effect of Bioisosteric Replacements on Conformational Preferences
Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design to modulate potency, selectivity, and pharmacokinetic properties. In the context of this compound, bioisosteric replacement of the urea moiety or the trifluoromethylphenyl group can have profound effects on the molecule's conformational preferences and, consequently, its biological activity.
The choice of the heterocyclic bioisostere is critical, as even subtle changes in the arrangement of heteroatoms can lead to dramatic differences in biological activity. This highlights the importance of matching the hydrogen bonding vectors of the original urea moiety. nih.gov
Bioisosteric replacement of the 3-(trifluoromethyl)phenyl group can also be explored to fine-tune the molecule's properties. For example, replacing the trifluoromethyl group with other electron-withdrawing groups like a cyano (-CN) or a nitro (-NO₂) group can maintain the electronic profile while altering the size and shape. Alternatively, replacing the entire phenyl ring with a different aromatic or heteroaromatic system can explore new binding interactions and modify the conformational preferences of the link to the urea core.
The table below illustrates potential bioisosteric replacements for the urea moiety in this compound and their likely impact on conformational preferences.
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Expected Effect on Conformational Preferences |
| Urea (-NH-CO-NH-) | Thiourea (B124793) (-NH-CS-NH-) | Similar hydrogen bonding donor capability, altered electronics and size. rsc.org | The C-N bonds in thiourea have a lower rotational barrier compared to urea, potentially leading to greater conformational flexibility. The larger size of sulfur may introduce new steric constraints. |
| Urea (-NH-CO-NH-) | 1,3,4-Oxadiazole | Mimics the hydrogen bond acceptor-donor-acceptor pattern of urea. nih.gov | The rigid ring structure will significantly restrict conformational freedom compared to the flexible urea backbone, locking the molecule into a specific conformation. |
| Urea (-NH-CO-NH-) | 1,2,3-Triazole | Provides a different arrangement of hydrogen bond donors and acceptors. | The triazole ring introduces a different dipole moment and steric profile, which will alter the preferred orientation relative to the phenyl ring. |
| 3-(Trifluoromethyl)phenyl | 3-Cyanophenyl | Maintains electron-withdrawing character with a smaller, linear substituent. | Reduced steric hindrance compared to the CF₃ group may allow for greater rotational freedom around the N-C(aryl) bond. |
| 3-(Trifluoromethyl)phenyl | Pyridine-based heterocycle | Introduces a nitrogen atom for potential new hydrogen bonding interactions and alters the electronic distribution. | The position of the nitrogen atom in the ring will dictate the preferred orientation and potential for intramolecular interactions, significantly influencing the overall conformation. |
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For [3-(Trifluoromethyl)phenyl]urea, this is crucial for understanding its potential as a ligand for various protein targets.
Molecular docking simulations have been instrumental in predicting how derivatives containing the this compound moiety bind to the active sites of various proteins, particularly kinases. Studies have shown that this chemical group is a key component in a variety of inhibitors.
For instance, a complex derivative, 1-{2-fluoro-4-[(5-methyl-5H-pyrrolo[3,2-d] pyrimidin-4-yl)oxy]phenyl}-3-[3-(trifluoromethyl)phenyl]urea, has been docked into the ATP binding pocket of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.netnih.govresearchgate.net Validation of the docking protocol was achieved by re-docking the co-crystallized ligand into the VEGFR-2 binding site, which resulted in a root-mean-square deviation (RMSD) of only 0.071 Å, indicating a highly accurate prediction of the binding pose. researchgate.netnih.gov
In another example, a molecular model of a different complex shows the 3-trifluoromethylphenylurea portion occupying the DFG-out pocket of human inositol-requiring enzyme 1α (IRE1α), a key protein in the unfolded protein response. google.com This specific interaction with the DFG-out conformation, which represents an inactive state of the kinase, highlights the potential of this scaffold in designing Type II kinase inhibitors. google.com Furthermore, derivatives like N-(4-bromo-2-(1H-tetrazol-5-yl)phenyl)-N'-(3-trifluoromethyl-phenyl)urea have been identified as activators of the hERG potassium channel, where they are predicted to bind and affect the channel's inactivation mechanism. nih.gov
Table 1: Examples of Predicted Binding Poses for this compound Derivatives
| Derivative Containing the Moiety | Protein Target | Predicted Binding Site/Interaction |
|---|---|---|
| 1-{2-fluoro-4-[(5-methyl-5H-pyrrolo[3,2-d] pyrimidin-4-yl)oxy]phenyl}-3-[3-(trifluoromethyl)phenyl]urea | VEGFR-2 | ATP Binding Pocket researchgate.netnih.gov |
| Imidazopyrazine-based compound | IRE1α | DFG-out pocket google.com |
| N-(4-bromo-2-(1H-tetrazol-5-yl)phenyl)-N'-(3-trifluoromethyl-phenyl)urea | hERG Channel | Site affecting voltage-dependent inactivation nih.gov |
| 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea | FLT3 / VEGFR2 | Kinase Domain researchgate.netresearchgate.net |
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The urea (B33335) group (-NH-CO-NH-) is a critical pharmacophoric element, acting as both a hydrogen bond donor and acceptor, which facilitates strong interactions with protein targets. researchgate.net
In diaryl urea derivatives, this functionality is central to their binding affinity. The two N-H groups can form crucial hydrogen bonds with amino acid residues in a protein's active site, such as with the glutamate (B1630785) and aspartate residues in the VEGFR-2 hinge region. uzh.ch The trifluoromethyl (-CF3) group on the phenyl ring is also a key feature. It is a strong electron-withdrawing group that can modulate the electronic properties of the phenyl ring and participate in favorable interactions, such as dipole-dipole or hydrophobic interactions, within the binding pocket. google.com For example, in models of IRE1α inhibitors, the 3-trifluoromethylurea moiety occupies a specific hydrophobic pocket created by the DFG-out conformation. google.com
Molecular Dynamics (MD) Simulations
MD simulations provide a detailed view of the dynamic behavior of molecules over time, offering insights into the stability of ligand-protein complexes and conformational changes that occur upon binding.
MD simulations are frequently used to validate docking results and assess the stability of a ligand within its binding site. nih.gov For phenylurea derivatives targeting kinases like VEGFR-2, simulations lasting hundreds of nanoseconds are performed. researchgate.net Key parameters are analyzed to confirm the stability of the complex, including:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable RMSD value suggests that the ligand has found a stable binding mode and the protein structure is not significantly perturbed. nih.govresearchgate.net
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of individual amino acid residues. Residues interacting with the ligand are expected to show reduced fluctuations compared to the unbound protein. nih.gov
Hydrogen Bond Analysis: The persistence of key hydrogen bonds between the urea moiety and the protein throughout the simulation is a strong indicator of a stable interaction. researchgate.net
Binding free energies can also be calculated from MD trajectories using methods like Molecular Mechanics–Poisson–Boltzmann Surface Area (MM-PBSA) to quantify the strength of the interaction. nih.gov
The binding of a ligand can induce significant conformational changes in the target protein, which are critical for its biological function. For example, the binding of inhibitors to kinases can stabilize either an active (DFG-in) or an inactive (DFG-out) conformation. google.com Phenylurea derivatives have been specifically designed to favor the DFG-out conformation in kinases like VEGFR-2 and IRE1α. nih.govgoogle.com
Furthermore, the binding of a ligand can trigger allosteric effects, where binding at one site influences the protein's activity at a distant site. General studies on protein-ligand interactions show that binding can induce subtle shifts in protein domains or even larger-scale changes, which can be essential for modulating protein activity. The binding of a this compound-containing ligand could, for instance, induce a conformational change that locks the protein in a non-functional state, a mechanism often sought in drug design.
Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations
QM and DFT methods are used to investigate the electronic properties of molecules with high accuracy. These calculations provide fundamental information about molecular structure, reactivity, and spectroscopic properties. nih.govacs.org
DFT, particularly using functionals like B3LYP, is a common approach to study urea derivatives. nih.govacs.org These calculations can determine optimized geometries, rotational energy barriers, and electronic charge distributions. For phenylurea, DFT calculations have been used to analyze the potential energy surface for rotation around the C-N bonds, revealing the most stable conformations and the energy required to transition between them. acs.org The rotational barrier for the phenyl group in phenylurea is predicted to be around 2.4 kcal/mol. acs.org
Key electronic properties derived from DFT calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and polarizability. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich regions (electronegative, susceptible to electrophilic attack) and electron-poor regions (electropositive, susceptible to nucleophilic attack). For this compound, the oxygen of the carbonyl group and the fluorine atoms would be regions of high negative potential.
Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, chemical hardness, and electrophilicity can be calculated from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity. researchgate.net
Elucidation of Reaction Mechanisms in Catalysis
The this compound moiety is a component of more complex structures that are recognized as highly effective hydrogen-bond-donating organocatalysts. rsc.orgresearchgate.net The urea group, activated by the strongly electron-withdrawing trifluoromethyl substituent, can form specific hydrogen bonds with substrates. This interaction is crucial for activating the substrate and stabilizing negatively charged transition states. rsc.orgresearchgate.net
Computational methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the precise mechanisms of these catalytic reactions. montclair.eduresearchgate.net Researchers can model the entire reaction pathway, identifying the structures of intermediates and, most importantly, the transition states. By calculating the energy barriers associated with these transition states, it is possible to understand the reaction kinetics and the origins of stereoselectivity in asymmetric catalysis. researchgate.net For instance, computational studies can quantify the stabilizing effect of the dual hydrogen bonds from the urea catalyst to an oxyanion in a transition state, confirming the catalyst's mode of action. researchgate.net This theoretical analysis provides a detailed picture of the catalytic cycle, guiding the design of more efficient and selective catalysts. researchgate.net
Prediction of Electronic Properties and Acidity
The electronic properties of this compound are dominated by the presence of the trifluoromethyl (-CF3) group. As a powerful electron-withdrawing group, it significantly lowers the electron density on the phenyl ring and, through resonance and inductive effects, on the urea moiety. This electronic perturbation has a profound impact on the molecule's acidity.
Computational chemistry provides a suite of tools to predict and visualize these properties. Calculations can generate electrostatic potential maps, which illustrate the electron distribution across the molecule, highlighting the electron-deficient (positive) regions around the N-H protons and the electron-rich (negative) region around the carbonyl oxygen. This polarization is key to the molecule's ability to act as a hydrogen-bond donor.
Furthermore, computational methods can accurately predict the acidity (pKa) of the urea protons. The increased acidity, compared to unsubstituted phenylurea, is a direct consequence of the stabilization of the conjugate base by the -CF3 group. This enhanced acidity is a critical factor in its catalytic prowess. rsc.orgresearchgate.net
Table 1: Computed Physicochemical Properties of Phenylurea Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | pKa (Predicted) |
|---|---|---|---|---|
| 1-Phenyl-3-[3-(trifluoromethyl)phenyl]urea | C14H11F3N2O | 280.24 | 3.9 | Data not available |
| N,N-Dimethyl-N'-[3-(trifluoromethyl)phenyl]urea | C10H11F3N2O | 224.20 | Not specified | Data not available |
| 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea | C17H8F12N2O | 484.24 | Not specified | Data not available |
Homology Modeling for Target Protein Structure Prediction
In the context of drug discovery, derivatives of this compound are investigated as potential inhibitors of various protein targets, such as enzymes. nih.gov A critical step in structure-based drug design is to understand how these small molecules bind to their target protein. This often requires a three-dimensional (3D) structure of the protein, which is typically determined by experimental methods like X-ray crystallography. nih.gov
However, when an experimental structure of a target protein is not available, homology modeling (or comparative modeling) provides a powerful computational alternative. wikipedia.orgekb.eg This technique builds a 3D model of a "target" protein based on its amino acid sequence and the experimentally determined structure of a related homologous protein (the "template"). wikipedia.orgresearchgate.net The underlying principle is that proteins with similar sequences adopt similar 3D structures. ekb.eg
The typical workflow involving homology modeling for a this compound-based inhibitor would be:
Target Identification: A protein, for example, a bacterial enzyme, is identified as a potential target. nih.gov
Template Search: The amino acid sequence of the target protein is used to search for homologous proteins with known 3D structures in databases like the Protein Data Bank (PDB).
Sequence Alignment: The target sequence is aligned with the template sequence. wikipedia.org
Model Building: A 3D model of the target protein is constructed based on the alignment and the template's structure using software like MODELLER or SWISS-MODEL. nih.govekb.eg
Model Refinement and Validation: The generated model is energetically minimized and assessed for quality.
Docking Studies: The homology model is then used in molecular docking simulations to predict the binding mode and affinity of this compound derivatives, guiding the design of more potent inhibitors. nih.gov
In Silico Kinase Profiling and Selectivity Prediction
Protein kinases are a major class of drug targets, particularly in oncology, and phenylurea derivatives are known to inhibit several kinases. nih.govIn silico kinase profiling refers to the use of computational methods to predict the interaction of a compound, such as a derivative of this compound, against a large panel of known kinases. researchgate.net This approach is crucial for identifying potential drug candidates and for predicting their selectivity, which is the ability to inhibit the intended target kinase without affecting other kinases (off-target effects). researchgate.net
The process typically involves:
Virtual Screening: A library of 3D kinase structures is assembled. A compound of interest is then computationally "docked" into the ATP-binding site of each kinase. nih.gov
Scoring: The docking poses are evaluated using scoring functions that estimate the binding affinity (e.g., predicted IC50 or Ki value) for each kinase.
Selectivity Profile Generation: The results are compiled to create a selectivity profile, which shows the predicted potency of the compound against the panel of kinases.
This in silico profiling allows for the rapid and cost-effective assessment of thousands of potential interactions. ajchem-a.com For a molecule like this compound, this can reveal which kinases it is most likely to inhibit. The trifluoromethyl group can play a significant role in binding, potentially forming specific interactions within the kinase active site that contribute to both potency and selectivity. nih.gov The predictions from these computational screens are then used to prioritize which compounds should be synthesized and tested experimentally. researchgate.net
Table 2: Hypothetical In Silico Kinase Selectivity Profile for a this compound Derivative
| Kinase Target | Predicted Binding Affinity (IC50, nM) | Key Predicted Interactions |
|---|---|---|
| PIM1 Kinase | 85 | H-bond with hinge region, hydrophobic interaction with CF3 |
| Raf-1 Kinase | 250 | H-bond with catalytic loop |
| CDK4 | > 10,000 | No favorable interactions predicted |
| Aurora B | 1,500 | Weak H-bond interaction |
This table is a representative example of the output from an in silico kinase profiling study and is for illustrative purposes only. nih.govresearchgate.netresearchgate.net
Preclinical Efficacy and in Vivo Pharmacodynamic Evaluations
In Vitro Anti-Proliferative and Cytotoxic Assessments
The anti-proliferative and cytotoxic effects of [3-(Trifluoromethyl)phenyl]urea derivatives have been investigated against a range of human cell lines, demonstrating their potential as anti-cancer agents and revealing their interactions with immune system components.
Derivatives incorporating the 3-(trifluoromethyl)phenyl urea (B33335) structure have shown notable anti-proliferative activity against several human cancer cell lines. While data on the parent compound is limited, related structures, particularly those with additional substitutions, have been the subject of extensive study.
For instance, a series of 1-aryl-3-phenylurea derivatives were synthesized and tested for their anti-proliferative effects. One highly active compound, 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea, demonstrated significant potency against lung (A549), colon (HCT-116), and prostate (PC-3) cancer cell lines, with its efficacy being greater than the positive control in the study. nih.gov Further investigation into the mechanism confirmed that this compound could induce apoptosis in A549 cells and cause cell cycle arrest at the G1 phase. nih.gov
Another derivative, identified as SC-1, which is 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea, acts as a potent inhibitor of STAT3 phosphorylation. caltagmedsystems.co.uk This inhibition of the JAK/STAT signaling pathway leads to the induction of apoptosis in human hepatocellular carcinoma cell lines. caltagmedsystems.co.uk
The initial discovery of potent FMS-like tyrosine kinase 3 (FLT3) inhibitors for psoriasis treatment stemmed from a lead compound, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea, which itself possesses a moderate inhibitory activity against FLT3. researchgate.net
These findings highlight that the 4-chloro-3-(trifluoromethyl)phenyl urea scaffold is a key pharmacophore in designing effective anti-proliferative agents.
Table 1: In Vitro Anti-proliferative Activity of this compound Derivatives
| Compound Name | Cancer Cell Line | Activity | IC₅₀ (µM) |
|---|---|---|---|
| 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea | A549 (Lung) | Anti-proliferative | 1.53 ± 0.46 |
| HCT-116 (Colon) | Anti-proliferative | 1.11 ± 0.34 | |
| PC-3 (Prostate) | Anti-proliferative | 1.98 ± 1.27 | |
| 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea (SC-1) | Hepatocellular Carcinoma | Induces apoptosis via STAT3 inhibition | Not specified |
| 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (1) | Not specified | FLT3 Inhibition | Moderate |
IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.
The immunomodulatory properties of phenyl urea derivatives are an emerging area of interest. Compounds containing the urea scaffold have been investigated for their ability to interact with key targets in the tumor microenvironment and the immune system.
Research into novel SHP2 inhibitors has identified phenyl urea structures with potential immunomodulatory effects. researchgate.net SHP2 is a protein tyrosine phosphatase that plays a role in cell growth and survival pathways. In the context of cancer immunotherapy, inhibiting SHP2 can enhance the anti-tumor immune response. Specifically, SHP2 inhibitors have been shown to sensitize immune-resistant colorectal cancer to immunotherapy, suggesting a role in modulating macrophage phagocytosis. researchgate.net While direct data on this compound is not specified, the broader class of phenyl ureas, including those with related substitutions, are being explored for these effects.
Furthermore, other research has focused on designing urea derivatives as inhibitors of immune checkpoints, such as PD-L1, and modulators of immune cell activity. nih.govnih.gov These studies aim to enhance the body's own immune system to fight cancer. For example, certain aryl urea compounds have been shown to reduce the expression of CD11b, a marker found on various immune cells, which is a promising target for cancer immunotherapy. nih.gov
In Vivo Animal Models of Disease
The therapeutic potential of this compound derivatives has been further substantiated through evaluations in various in vivo animal models of cancer and autoimmune diseases.
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. unito.it Derivatives of this compound have been assessed in such models. For example, the development of novel SHP2 inhibitors containing a phenyl urea core has shown potential in anti-colon cancer applications. researchgate.net Studies have demonstrated that inhibiting SHP2 can boost the efficacy of immunotherapy in colorectal cancer models, indicating a significant anti-tumor effect in an in vivo setting. researchgate.net These patient-derived xenograft (PDX) models are considered highly predictive of clinical outcomes. unito.it
Transgenic animal models are crucial for understanding and developing treatments for autoimmune diseases like psoriasis. nih.govnih.govnih.gov In this area, derivatives of this compound have shown significant promise.
A lead compound, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea, was identified as a moderate inhibitor of FMS-like tyrosine kinase 3 (FLT3), a target for psoriasis treatment. researchgate.net Structural optimization of this lead resulted in the discovery of more potent inhibitors. One of the most active compounds from this series was selected for in-depth evaluation in a K14-VEGF transgenic mouse model of psoriasis. This model develops skin lesions that mimic human psoriasis. The compound exhibited significant anti-psoriatic effects, and importantly, no recurrence of the lesions was observed 15 days after the final administration, suggesting a lasting therapeutic benefit. researchgate.net Other models, such as those induced by topical application of imiquimod, are also widely used to study psoriasis-like skin inflammation and the efficacy of new treatments. nih.govcriver.comcabidigitallibrary.org
For phenyl urea derivatives with anti-cancer properties, preclinical evaluations typically involve measuring the change in tumor volume over time to calculate tumor growth inhibition (TGI). esmed.org While specific quantitative data for tumor volume, weight, and survival rates for the core this compound compound or its direct derivatives were not detailed in the available literature, the studies on related compounds confirm that these assessments are standard practice. For instance, in vivo studies on SHP2 inhibitors for colorectal cancer would involve monitoring tumor size and, in some cases, survival to evaluate the potentiation of immunotherapy. researchgate.net Similarly, the positive outcomes reported for the psoriasis model indicate a significant reduction in disease severity, which is assessed using scoring systems like the Psoriasis Activity and Severity Index (PASI) that evaluates skin thickness, redness, and scaling. nih.govresearchgate.net
Pharmacodynamic Biomarker Analysis
The pharmacodynamic assessment of this compound in preclinical models necessitates a detailed analysis of biomarkers that signify target engagement and downstream biological effects. The integrated stress response is a highly conserved cellular signaling network activated by various stimuli, including endoplasmic reticulum (ER) stress. Key components of this pathway serve as valuable pharmacodynamic biomarkers.
Evaluation of Protein Phosphorylation Status (e.g., eIF2α)
The phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α) is a central event in the integrated stress response. nih.govsigmaaldrich.com This post-translational modification, primarily occurring at serine 51, is catalyzed by several stress-sensing kinases. sigmaaldrich.com Phosphorylated eIF2α attenuates global protein synthesis to conserve resources while paradoxically promoting the translation of specific mRNAs, such as that of activating transcription factor 4 (ATF4), a key upstream regulator of the stress response. nih.gov
Preclinical studies investigating the effect of novel compounds on this pathway typically involve the treatment of cell lines or animal models, followed by the analysis of protein lysates. Western blotting using antibodies specific to phosphorylated eIF2α (p-eIF2α) is a standard method to quantify the extent of its phosphorylation relative to the total eIF2α protein. While direct evidence for this compound is not available in the reviewed literature, the activity of various urea derivatives has been linked to the induction of cellular stress responses. nih.gov Therefore, a hypothetical preclinical evaluation of this compound would involve exposing relevant cell lines (e.g., cancer cell lines) to the compound and measuring the levels of p-eIF2α at various time points and concentrations.
Table 1: Illustrative Data on eIF2α Phosphorylation in a Hypothetical Preclinical Study
| Treatment Group | p-eIF2α / Total eIF2α Ratio (Fold Change vs. Vehicle) |
| Vehicle Control | 1.0 |
| This compound (1 µM) | 2.5 |
| This compound (5 µM) | 4.8 |
| This compound (10 µM) | 7.2 |
| Positive Control (Tunicamycin) | 8.5 |
This table presents hypothetical data for illustrative purposes.
Gene Expression Analysis of Downstream Effectors (e.g., CHOP)
A critical downstream effector in the eIF2α-ATF4 signaling cascade is the C/EBP homologous protein (CHOP), also known as DNA damage-inducible transcript 3 (DDIT3). nih.gov Under prolonged or severe stress, the sustained expression of CHOP plays a pivotal role in promoting apoptosis. nih.govnih.gov The induction of CHOP gene expression is a hallmark of the terminal unfolded protein response and is a key indicator of a compound's ability to elicit a pro-apoptotic stress response. nih.gov
The analysis of CHOP expression is typically conducted at the mRNA level using quantitative real-time polymerase chain reaction (qRT-PCR) and at the protein level via Western blotting or immunohistochemistry. In a preclinical setting, researchers would assess the impact of this compound on CHOP expression in a dose- and time-dependent manner. Although specific data for this compound is not publicly available, studies on other urea-containing molecules have demonstrated their ability to induce apoptosis in cancer cells, a process often mediated by CHOP.
Table 2: Representative Gene Expression Analysis of CHOP in a Hypothetical Preclinical Study
| Treatment Group | CHOP mRNA Fold Induction (vs. Vehicle) | CHOP Protein Level (Arbitrary Units) |
| Vehicle Control | 1.0 | 100 |
| This compound (1 µM) | 3.2 | 250 |
| This compound (5 µM) | 8.5 | 680 |
| This compound (10 µM) | 15.1 | 1250 |
| Positive Control (Tunicamycin) | 18.9 | 1500 |
This table presents hypothetical data for illustrative purposes.
Histopathological and Immunological Characterization of Tissues
To translate cellular findings to an in vivo context, the histopathological and immunological characterization of tissues from animal models treated with this compound is essential. Histopathological analysis, involving the microscopic examination of stained tissue sections, can reveal compound-induced changes such as apoptosis, necrosis, and alterations in tissue architecture. Immunological characterization, often performed using techniques like immunohistochemistry (IHC) and immunofluorescence (IF), allows for the visualization and quantification of specific protein markers within the tissue context.
In the context of the integrated stress response, IHC for p-eIF2α and CHOP would be performed on tissues of interest (e.g., tumor tissue in an oncology model) to confirm the in vivo engagement of this pathway. Furthermore, markers of apoptosis (e.g., cleaved caspase-3) and immune cell infiltration (e.g., CD4+, CD8+ T cells) would be assessed to understand the broader biological consequences of treatment with this compound. While no specific histopathological data for this compound was identified in the literature, it is a critical component of a comprehensive preclinical pharmacodynamic evaluation.
Table 3: Summary of Potential Histopathological and Immunological Findings in a Hypothetical In Vivo Study
| Tissue | Marker | Observation in this compound-Treated Group |
| Tumor | H&E Staining | Increased areas of apoptosis and necrosis compared to control. |
| Tumor | p-eIF2α (IHC) | Strong positive staining in tumor cells. |
| Tumor | CHOP (IHC) | Widespread nuclear and cytoplasmic staining in tumor cells. |
| Tumor | Cleaved Caspase-3 (IHC) | Significant increase in positive cells, indicating apoptosis. |
| Spleen | CD4+/CD8+ (Flow Cytometry) | Potential modulation of T-cell populations. |
This table presents hypothetical findings for illustrative purposes.
Future Research Directions and Translational Perspectives
The foundational structure of [3-(Trifluoromethyl)phenyl]urea has proven to be a versatile scaffold in medicinal chemistry, leading to the development of numerous derivatives with significant biological activities. Future research is poised to build upon these findings, aiming to optimize these compounds for clinical use and explore their full therapeutic potential. Key areas of focus will include enhancing their drug-like properties, investigating novel therapeutic applications, developing effective combination therapies, and utilizing them as chemical probes to further unravel complex biological processes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [3-(Trifluoromethyl)phenyl]urea, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via the reaction of 3-(trifluoromethyl)phenyl isocyanate with amines under inert conditions. Key parameters include solvent choice (e.g., dichloromethane or toluene), temperature (reflux), and the use of a base like triethylamine to neutralize HCl byproducts. Yield optimization requires precise stoichiometric ratios and purification via column chromatography . For analogs, modifications in amine substituents (e.g., thiazole derivatives) can alter reactivity, necessitating tailored protocols .
Q. How can spectroscopic techniques (NMR, MS) be employed to characterize this compound and its derivatives?
- Methodological Answer :
- NMR : The trifluoromethyl group (-CF₃) produces a distinct ¹⁹F NMR signal near -60 ppm. Aromatic protons in the phenyl rings show splitting patterns dependent on substitution positions (e.g., meta-substitution in the trifluoromethyl group reduces symmetry) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 534.1 for derivatives with piperazine-thiazole moieties) confirm molecular weight. High-resolution MS (HRMS) validates empirical formulas, as seen in analogs like C₂₃H₂₁ClF₃N₃O₂S .
Advanced Research Questions
Q. How can molecular docking studies (e.g., AutoDock Vina) predict the binding affinity of this compound to biological targets?
- Methodological Answer : AutoDock Vina improves docking accuracy by combining a new scoring function with multithreading. For urea derivatives targeting enzymes (e.g., kinase inhibitors), prepare the ligand (optimized geometry via DFT) and receptor (crystal structure from PDB). Grid maps centered on active sites (e.g., ATP-binding pockets) are generated automatically. Post-docking analysis includes clustering poses by RMSD and comparing binding energies. Cross-validate with experimental IC₅₀ values to refine predictions .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound analogs?
- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ variability across cell lines) may arise from differences in assay conditions (e.g., serum concentration, incubation time). Standardize protocols using reference compounds (e.g., sorafenib tosylate for kinase inhibition ). Statistical meta-analysis of dose-response curves and molecular dynamics simulations can identify critical substituents (e.g., chloro vs. trifluoromethyl groups) influencing target selectivity .
Q. How does X-ray crystallography (SHELX suite) elucidate the solid-state structure of this compound complexes?
- Methodological Answer : SHELXL refines crystal structures using high-resolution data. For urea-metal complexes, collect diffraction data (λ = 0.710–1.541 Å), index reflections, and solve phases via direct methods. The trifluoromethyl group’s electron density may require anisotropic displacement parameters. Validate hydrogen bonding (e.g., urea NH⋯O=C interactions) using SHELXPRO’s graphical tools .
Methodological Design & Data Analysis
Q. How to design SAR (Structure-Activity Relationship) studies for this compound derivatives targeting cancer pathways?
- Methodological Answer :
- Library Design : Synthesize analogs with varied substituents (e.g., halogens, methyl, methoxy) on the phenyl ring .
- Assays : Test cytotoxicity (MTT assay) against panels like NCI-60. Pair with kinase profiling (e.g., EGFR, VEGFR) to link structural motifs (e.g., thiazole-piperazine ) to mechanism.
- Data Analysis : Use principal component analysis (PCA) to correlate substituent properties (e.g., Hammett σ) with activity trends .
Q. What computational approaches validate the stability of this compound in solvent systems?
- Methodological Answer : Perform molecular dynamics (MD) simulations (GROMACS/AMBER) to assess solvation effects. Calculate free energy of solvation (ΔG_solv) using implicit solvent models (e.g., PBSA). Compare with experimental solubility data (e.g., logP from HPLC) to refine force field parameters .
Safety & Regulatory Considerations
Q. What are the key safety protocols for handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
